molecular formula C15H19N3O3 B5870535 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine

1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine

Cat. No. B5870535
M. Wt: 289.33 g/mol
InChI Key: PKFLBUOTMDPGEA-VOTSOKGWSA-N
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Description

1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine is a compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, a programmed cell death process. This compound may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine has been shown to have cytotoxic effects on cancer cells. It has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine in lab experiments is its potential as a photosensitizer in photodynamic therapy. This compound has also been shown to have anticancer activity against several cancer cell lines, making it a promising candidate for further drug development studies. However, the yield of the synthesis method for this compound is relatively low, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine. One direction is to further investigate its mechanism of action and its potential use in cancer treatment. Another direction is to optimize the synthesis method for this compound to increase the yield and scalability of its production. Additionally, further studies could be conducted to explore the potential of this compound in other areas of medicinal chemistry, such as antimicrobial or antiviral agents.

Synthesis Methods

The synthesis of 1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine involves the reaction of 1-ethylpiperazine with 3-nitrocinnamaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the desired product. The yield of this reaction is typically around 50-60%.

Scientific Research Applications

1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine has been studied for its potential use in drug development. It has been shown to have anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.

properties

IUPAC Name

(E)-1-(4-ethylpiperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-16-8-10-17(11-9-16)15(19)7-6-13-4-3-5-14(12-13)18(20)21/h3-7,12H,2,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFLBUOTMDPGEA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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